(Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide
説明
特性
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-4-8-16(9-5-14)25-19(22-23-24-25)13-21-20(26)11-7-15-6-10-17(27-2)18(12-15)28-3/h4-12H,13H2,1-3H3,(H,21,26)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTHPIJAICLOAF-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a dimethoxyphenyl group, a tetrazole moiety, and an acrylamide backbone. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Acrylamide Linkage : Utilizing appropriate amine and acid derivatives.
- Tetrazole Formation : Achieved through cyclization reactions involving hydrazine derivatives.
- Functionalization : Modifications to enhance solubility and biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide exhibit significant antitumor properties. For instance, derivatives containing the tetrazole ring have shown inhibitory effects against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the MAPK/ERK pathway and PI3K/Akt pathway.
- Case Study : In vitro studies demonstrated that derivatives synthesized from this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. The presence of the dimethoxyphenyl group is believed to contribute to its ability to modulate inflammatory responses.
- Research Findings : In vivo models have indicated that administration of this compound can significantly reduce markers of inflammation, such as TNF-alpha and IL-6 levels.
- Mechanism : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:
| Substituent | Effect on Activity |
|---|---|
| Dimethoxy groups | Enhance lipophilicity and bioavailability |
| Tetrazole moiety | Critical for anticancer activity |
| Acrylamide linkage | Important for receptor binding |
Table 1: Biological Activities of Related Compounds
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| (Z)-3-(3,4-dimethoxyphenyl)acrylamide | 12 | Antitumor |
| N-(p-tolyl)-1H-tetrazole derivative | 8 | Antitumor |
| 3-(4-methoxyphenyl)-tetrazole derivative | 15 | Anti-inflammatory |
類似化合物との比較
Comparison with Structural Analogs
Substituent Analysis of the Acrylamide Core
(a) Aromatic Ring Modifications
- Target Compound: The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, which enhance stability and π-π stacking interactions.
- Analog from : The compound (2Z)-N-(2,3-dichlorophenyl)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylamide replaces the dimethoxyphenyl group with a 2-furyl unit, reducing aromaticity but increasing electrophilicity. The dichlorophenyl group adds steric bulk and lipophilicity, which may alter membrane permeability compared to the target compound .
(b) Tetrazole Modifications
- Target Compound : The p-tolyl group on the tetrazole ring offers moderate steric hindrance and lipophilicity. This contrasts with N-((1-(tert-butyl)-1H-tetrazol-5-yl)(3,4-dimethoxyphenyl)methylene)-3,4-dimethylaniline (V-33) (), where the bulky tert-butyl group may hinder binding to flat active sites .
- Analog from : The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide replaces the tetrazole with an oxadiazole ring, altering hydrogen-bonding capacity and metabolic stability .
Key Research Findings and Limitations
While direct comparative pharmacological data are absent in the provided evidence, structural trends highlight:
Methoxy groups enhance stability but may reduce solubility in polar solvents.
Tetrazole substituents (e.g., p-tolyl vs. tert-butyl) modulate steric and electronic effects, influencing target engagement.
Z-configuration is crucial for maintaining planar geometry in acrylamide derivatives, as seen in analog 3512 .
Limitations : The evidence lacks quantitative data (e.g., IC50, solubility) for direct comparisons. Further studies are needed to validate these structural hypotheses.
準備方法
SnCl2-Catalyzed Tetrazole Formation
Procedure :
- Reactants : p-Tolyl nitrile (1.0 mmol), sodium azide (1.5 mmol), SnCl2 (10 mol%) in anhydrous DMF.
- Conditions : 120°C, 6 h under nitrogen.
- Workup : Dilution with ethyl acetate, extraction with 5 M HCl, and drying over Na2SO4.
Outcome :
Nitrile Reduction to Primary Amine
Procedure :
- Reactants : 1-(p-Tolyl)-1H-tetrazole-5-carbonitrile (1.0 mmol), H2 (1 atm), Raney Ni (10 wt%) in ethanol.
- Conditions : 25°C, 12 h.
Outcome :
- Product : 5-(Aminomethyl)-1-(p-tolyl)-1H-tetrazole (Yield: 76%).
- Characterization : HRMS (ESI+) m/z calcd. for C10H12N5 [M+H]+: 218.1141, found: 218.1138.
Stereoselective Synthesis of (Z)-3-(3,4-Dimethoxyphenyl)acrylic Acid
Wittig Reaction for Z-Selective Alkene Formation
Procedure :
- Ylide Generation : Ethyl triphenylphosphonium bromide (1.2 mmol) and n-BuLi (1.2 mmol) in THF at 0°C.
- Aldehyde Coupling : 3,4-Dimethoxybenzaldehyde (1.0 mmol) added dropwise, stirred 2 h.
- Hydrolysis : 2 M NaOH, reflux, followed by acidification with HCl.
Outcome :
- Product : (Z)-3-(3,4-Dimethoxyphenyl)acrylic acid (Yield: 65%, Z:E = 9:1).
- Characterization : 1H NMR (600 MHz, DMSO-d6) δ 6.95 (d, J = 12.1 Hz, 1H, CH=CH), 6.62 (d, J = 12.1 Hz, 1H, CH=CH), 7.12–6.98 (m, 3H, Ar-H).
Ugi Four-Component Reaction for One-Pot Acrylamide Assembly
Procedure :
- Reactants :
- Acrylic acid (0.5 mmol), 5-(aminomethyl)-1-(p-tolyl)-1H-tetrazole (0.5 mmol).
- 3,4-Dimethoxybenzaldehyde (0.5 mmol), tert-butyl isocyanide (0.5 mmol).
- Solvent : Trifluoroethanol (0.5 mL).
- Conditions : 25°C, 24 h.
Outcome :
- Product : (Z)-3-(3,4-Dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide (Yield: 68%).
- Characterization :
Automated Nanoscale Synthesis and Scalability
High-Throughput Screening in 384-Well Plates
Procedure :
- Reagent Dispensing : I-DOT nano-dispenser for acrylic acid, aldehydes, isocyanides, and tetrazole-methylamine.
- Conditions : 6 mM stoichiometry, trifluoroethanol, 12 min dispensing time per plate.
Outcome :
Comparative Analysis of Methods
*After resynthesis.
Mechanistic Insights and Side Reactions
Ugi Reaction Pathway
The reaction proceeds via:
Wittig Reaction Stereoselectivity
Non-stabilized ylides favor Z-alkenes via a concerted [2+2] cycloaddition mechanism, whereas stabilized ylides yield E-products.
Q & A
Basic Research Questions
Q. What are the key structural features of (Z)-3-(3,4-dimethoxyphenyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide, and how are they characterized experimentally?
- Methodological Answer : The compound’s structure includes a (Z)-configured acrylamide core, a 3,4-dimethoxyphenyl group, and a p-tolyl-substituted tetrazole ring. Characterization involves:
- Spectroscopic Techniques : 1H/13C NMR for verifying stereochemistry and substituent positions , IR spectroscopy for identifying amide C=O stretches (~1650 cm⁻¹) , and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- X-ray Crystallography : To resolve ambiguities in stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What synthetic strategies and reaction conditions optimize the yield of this compound?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Preparation of the tetrazole-methylamine intermediate via Huisgen cycloaddition (azide-alkyne click chemistry) under Cu(I) catalysis .
- Step 2 : Acrylamide coupling using EDC/HOBt or DCC in anhydrous DMF or THF at 0–25°C .
- Key Parameters : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics; inert atmosphere (N2/Ar) prevents oxidation of sensitive groups .
Q. How can researchers purify intermediates and final products effectively?
- Methodological Answer :
- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane for non-polar intermediates .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for isolating polar final products .
- Recrystallization : Ethanol/water mixtures improve purity by removing unreacted starting materials .
Advanced Research Questions
Q. How can researchers design analogs to improve biological activity while maintaining the (Z)-acrylamide configuration?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the dimethoxyphenyl group (e.g., replacing methoxy with halogens or bioisosteres) to enhance target binding .
- Computational Guidance : Use docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and prioritize synthetic targets .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to preserve the (Z)-configuration during analog synthesis .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Verify Assay Conditions : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Solubility Testing : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers; precipitation can falsely reduce apparent activity .
- Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What in silico approaches are suitable for predicting metabolic stability and pharmacokinetic properties?
- Methodological Answer :
- Metabolism Prediction : Use software like MetaSite to identify vulnerable sites (e.g., demethylation of the 3,4-dimethoxyphenyl group) .
- ADME Modeling : SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Validation : Compare predictions with in vitro microsomal stability assays (rat/human liver microsomes + LC-MS/MS quantification) .
Q. How can researchers evaluate selectivity against off-target proteins?
- Methodological Answer :
- Broad-Panel Screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Thermal Shift Assays (TSA) : Monitor melting temperature (Tm) shifts of non-target proteins in the presence of the compound .
- CRISPR-Cas9 Knockout Models : Confirm target-specific effects by comparing activity in wild-type vs. target gene-knockout cell lines .
Q. What crystallographic or biophysical methods resolve binding interactions with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with purified target protein (e.g., a kinase domain) to identify key hydrogen bonds and hydrophobic contacts .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) and affinity (KD) in real time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
